Home > Products > Building Blocks P12674 > 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one
7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one - 199327-61-2

7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one

Catalog Number: EVT-505577
CAS Number: 199327-61-2
Molecular Formula: C16H21N3O4
Molecular Weight: 319.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinazoline derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The compound "7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one" is a quinazoline derivative that has been explored for its potential therapeutic applications. This analysis aims to delve into the synthesis, mechanism of action, and applications of this compound in various fields, as reported in the recent literature.

Applications in Various Fields

Analgesic and Anti-inflammatory Activities

Quinazoline derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. For example, a study on 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones demonstrated that these compounds possess significant analgesic and anti-inflammatory properties, with some compounds showing higher potency than the reference standard diclofenac sodium1. This suggests that "7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one" could potentially be developed as an analgesic and anti-inflammatory agent.

Anticancer Activity

The anticancer potential of quinazoline derivatives is a prominent area of research. A study on novel 4-(N-substituted benzothiazolyl) amino-7-methoxy-6-(3-morpholinopropoxy) quinazoline derivatives revealed that these compounds exhibit in vitro cytotoxic activity against cancer cells. The synthesized compounds were tested using the MTT assay, indicating that they could be a new class of anticancer agents2. Given the structural similarity, "7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one" may also possess anticancer properties, warranting further investigation.

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine (Gefitinib)

    Relevance: Gefitinib is the parent compound from which 7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one is derived. [, ] The degradation of Gefitinib under acidic conditions leads to the formation of 7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one. [] These two compounds share a core quinazoline structure with a methoxy group at position 7 and a 3-(morpholin-4-yl)propoxy side chain at position 6. The key structural difference is the presence of a N-(3-chloro-4-fluorophenyl)amino group at position 4 in Gefitinib, which is absent in 7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one.

4-(3-((4-((3-Chloro-4-fluorophenyl)amino)-7-methoxy-1-oxidoquinazolin-6-yl)oxy)-propyl)morpholine-4-oxide (GFT-DP2) & 4-(3-((4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)-propyl)-morpholine-4-oxide (GFT-DP3)

    Compound Description: GFT-DP2 and GFT-DP3 are two novel degradation products of Gefitinib identified in studies focusing on stress degradation under peroxide-mediated oxidative conditions. []

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]-N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine (Compound A)

    Compound Description: Compound A is a related substance of Gefitinib identified during quality control assessments of the drug. []

N-(4-chloro-3-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine (Compound B) & N-(3,4-dichlorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine (Compound D)

    Compound Description: Compounds B and D are classified as related substances of Gefitinib, synthesized and characterized during studies focused on establishing quality control measures for the drug. [, ]

    Relevance: Both Compound B and Compound D share significant structural similarities with 7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one. [, ] All three possess the same quinazoline core, substituted at position 7 with a methoxy group and at position 6 with a 3-(morpholin-4-yl)propoxy group. The key distinction lies in the substituent at the 4-amino position of the quinazoline ring. Unlike 7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one, which has no substituent at this position, Compound B possesses a (4-chloro-3-fluorophenyl)amino group, while Compound D carries a (3,4-dichlorophenyl)amino group.

(E)-N'-Arylidene-2-(4-oxoquinazolin-4(3H)-yl) acetohydrazides (Series 5, 6, 7)

    Compound Description: These compounds, encompassing Series 5, 6, and 7, represent a group of novel acetohydrazides incorporating quinazolin-4(3H)-ones. Research has explored their potential as antitumor agents, examining their cytotoxic effects on human cancer cell lines and their ability to activate caspases, enzymes involved in programmed cell death. []

    Relevance: These acetohydrazide derivatives share a structural resemblance with 7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one due to the presence of the quinazolin-4(3H)-one moiety in their structure. [] This shared structural element suggests a potential for overlapping or complementary biological activities. Specifically, the study highlights the impact of substitutions at the C-6 position of the quinazolin-4(3H)-one ring, such as the 6-chloro or 6-methoxy groups, on enhancing the cytotoxic properties of these compounds.

Classification

This compound belongs to the class of quinazolines, which are bicyclic aromatic compounds containing a fused benzene and pyrimidine ring. Quinazolines are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Synthesis Analysis

The synthesis of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile as a precursor.
  2. Cyclization Reaction: This step can be performed in the presence of polar aprotic solvents such as acetonitrile or tetrahydrofuran. The reaction is facilitated by heating in the presence of formamide and formic acid at temperatures ranging from 50°C to 150°C, commonly around 100°C .
  3. Halogenation: A halogenating agent such as thionyl chloride or phosphorus oxychloride may be used to introduce halogen substituents on the quinazoline ring, enhancing reactivity .
  4. Isolation and Purification: The final compound can be isolated through crystallization or chromatography techniques to obtain a pure product.
Molecular Structure Analysis

The molecular structure of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one features:

  • Quinazoline Core: The core structure consists of a fused benzene and pyrimidine ring.
  • Methoxy Group: Positioned at the 7th carbon, this group contributes to the compound's lipophilicity.
  • Morpholinopropoxy Side Chain: Attached at the 6th position, this side chain enhances solubility and biological activity.

The compound's three-dimensional conformation can significantly influence its interaction with biological targets, making structural analysis crucial for understanding its pharmacodynamics.

Chemical Reactions Analysis

7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one can participate in various chemical reactions:

  1. Substitution Reactions: The presence of functional groups allows for nucleophilic substitutions, particularly at positions that are electrophilic.
  2. Degradation Pathways: Under acidic or basic conditions, the compound may undergo hydrolysis or other degradation reactions that can affect its stability and efficacy .
  3. Complex Formation: The morpholine moiety may facilitate complexation with metal ions, which could be leveraged in drug design.
Mechanism of Action

The mechanism of action for 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one primarily involves inhibition of specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy where targeted inhibition can lead to reduced tumor growth and improved patient outcomes.

Key Points:

  • Target Kinases: The compound may inhibit tyrosine kinases, disrupting pathways that lead to cancer cell survival.
  • Biological Assays: In vitro studies demonstrate its potential effectiveness against various cancer cell lines.
Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one include:

These properties are essential for determining the suitability of the compound for therapeutic use.

Applications

7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one has several scientific applications:

  1. Pharmaceutical Development: It is being explored as a potential anticancer agent due to its ability to inhibit specific kinases.
  2. Research Tool: Used in biochemical assays to study kinase activity and cellular signaling pathways.
  3. Drug Design: Its structure serves as a template for synthesizing new derivatives with enhanced efficacy and reduced side effects.

Properties

CAS Number

199327-61-2

Product Name

7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one

IUPAC Name

7-methoxy-6-(3-morpholin-4-ylpropoxy)-3H-quinazolin-4-one

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

InChI

InChI=1S/C16H21N3O4/c1-21-14-10-13-12(16(20)18-11-17-13)9-15(14)23-6-2-3-19-4-7-22-8-5-19/h9-11H,2-8H2,1H3,(H,17,18,20)

InChI Key

WFUBWLXSYCFZEH-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)NC=NC2=O)OCCCN3CCOCC3

Synonyms

7-Methoxy-6-[3-(4-morpholinyl)propoxy]-4(3H)-quinazolinone; 7-Methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one;

Canonical SMILES

COC1=C(C=C2C(=C1)N=CNC2=O)OCCCN3CCOCC3

Isomeric SMILES

COC1=C(C=C2C(=C1)NC=NC2=O)OCCCN3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.